Tert-butyl (3aR,6aS)-4-oxo-1,2,3,3a,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate
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Overview
Description
“Tert-butyl (3aR,6aS)-4-oxo-1,2,3,3a,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate” is a chemical compound with the empirical formula C12H19NO3 . It is a derivative of hexahydrocyclopentapyrrolone, which is an important class of bicycles and represents an essential pharmacophore for diversified pharmacological activities .
Synthesis Analysis
A highly efficient process for the synthesis of this compound has been developed. The process involves the transformation of isoindole to diacid, using an inexpensive KMnO4 mediated oxidative cleavage as a key step . This process is cost-effective, high yielding, kilogram scalable, and commercially viable .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC(C)(C)OC(=O)N1C[C@H]2CC(=O)[C@@H]2C1
. The InChI key is GGNDIMLSSMWKDR-DTORHVGOSA-N
. Chemical Reactions Analysis
The key chemical reaction involved in the synthesis of this compound is the oxidative cleavage of isoindole to diacid using KMnO4 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 225.28 g/mol . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications
Synthesis and Scalability
Tert-butyl (3aR,6aS)-4-oxo-1,2,3,3a,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate is part of a class of hexahydrocyclopentapyrrolone derivatives, which are significant for diverse pharmacological activities. A study by Bahekar et al. (2017) developed an efficient and scalable synthesis process for this compound, highlighting its importance as a pharmacological intermediate and its potential for commercial viability due to its cost-effectiveness and high yield (Bahekar et al., 2017).
Organocatalyzed Synthesis
In 2023, Hozjan et al. reported an organocatalyzed synthesis of a related compound, tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate, prepared from Boc-tetramic acid and benzylidenemalononitrile. This study contributes to the understanding of the synthesis of similar complex molecules, suggesting potential applications in the development of novel compounds (Hozjan et al., 2023).
Diels-Alder Reactions
A 2003 study by Padwa et al. explored the preparation and Diels-Alder reaction of a 2-amido substituted furan, tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, demonstrating its use in complex chemical transformations and its potential in synthetic chemistry (Padwa et al., 2003).
Molecular Structure and Characterization
The compound's molecular structure and characterization play a crucial role in its application. For instance, a study by Weber et al. (1995) on tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, a structurally similar compound, provides insights into the molecular packing and stability of these types of compounds, which are important for understanding their behavior in various applications (Weber et al., 1995).
Future Directions
The future directions for this compound could involve further exploration of its pharmacological activities, given that it is an essential pharmacophore for diversified pharmacological activities . Additionally, improvements in the synthesis process could also be a potential area of future research.
properties
IUPAC Name |
tert-butyl (3aR,6aS)-4-oxo-1,2,3,3a,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-7-4-12-5-8(7)9(13)14/h7-8,12H,4-6H2,1-3H3/t7-,8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPQWXSMXZWYEK-YUMQZZPRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CNCC2C1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CNC[C@@H]2C1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (3aR,6aS)-4-oxo-1,2,3,3a,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate |
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